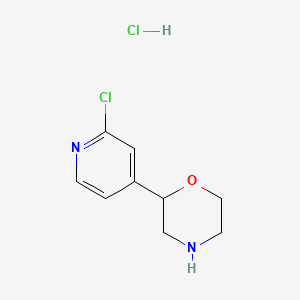
2-(1-Hydroxycyclohexyl)-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hydroxycyclohexyl)-1-phenylethanone is an organic compound with the molecular formula C13H16O2This compound is widely used as a photoinitiator in UV-radiation-curable technologies, which are employed in various applications such as printing, packaging, coatings, furniture, flooring, and adhesives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(1-Hydroxycyclohexyl)-1-phenylethanone can be synthesized through the reaction of cyclohexanone with benzaldehyde in the presence of a base, followed by reduction. The reaction typically involves the following steps:
Aldol Condensation: Cyclohexanone reacts with benzaldehyde in the presence of a base (e.g., sodium hydroxide) to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Hydroxycyclohexyl)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone and benzoic acid.
Reduction: Formation of 1-phenylethanol.
Substitution: Formation of various substituted cyclohexyl phenyl ketones.
Wissenschaftliche Forschungsanwendungen
2-(1-Hydroxycyclohexyl)-1-phenylethanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(1-Hydroxycyclohexyl)-1-phenylethanone as a photoinitiator involves the absorption of UV light, leading to the formation of free radicals. These free radicals initiate the polymerization of monomers, resulting in the formation of a polymer network. The compound’s ability to generate free radicals upon UV exposure makes it highly effective in UV-curable applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxycyclohexyl phenyl methanone: Similar structure but different functional groups.
Cyclohexanone: Lacks the phenyl group.
Benzaldehyde: Lacks the cyclohexyl group
Uniqueness
2-(1-Hydroxycyclohexyl)-1-phenylethanone is unique due to its dual functionality, combining the properties of both cyclohexyl and phenyl groups. This combination enhances its reactivity and makes it highly effective as a photoinitiator in various industrial applications .
Eigenschaften
CAS-Nummer |
57213-26-0 |
|---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
2-(1-hydroxycyclohexyl)-1-phenylethanone |
InChI |
InChI=1S/C14H18O2/c15-13(12-7-3-1-4-8-12)11-14(16)9-5-2-6-10-14/h1,3-4,7-8,16H,2,5-6,9-11H2 |
InChI-Schlüssel |
HRPUANCEDYZMFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CC(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-5-methoxybenzo[D]thiazole](/img/structure/B13899913.png)

![[1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropyl]methanamine](/img/structure/B13899921.png)


![N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride](/img/structure/B13899940.png)
![1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol](/img/structure/B13899941.png)


![tert-butyl N-[1-(6-nitropyridin-3-yl)piperidin-4-yl]carbamate](/img/structure/B13899951.png)
![(E)-7-[(1S,2S,3S,5R)-3-[(4-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B13899954.png)
![3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B13899971.png)

![1-(1-Bicyclo[1.1.1]pentanyl)-4-bromo-pyrazole](/img/structure/B13899981.png)
